Scientific Field: Medical and Health Sciences.
Application Summary: This compound has been found to have significant antibacterial activity against multidrug-resistant pathogenic microorganisms.
Results or Outcomes: The results showed that this compound exhibited significant antibacterial activity against both bacteria.
Scientific Field: Food Science and Biotechnology.
Methods of Application: The compound is synthesized from supplemented p-coumaric acid using Corynebacterium glutamicum.
Results or Outcomes: The resulting strain accumulated up to 99.8 mg/L (0.61 mM) raspberry ketone.
Scientific Field: Chemistry
Application Summary: This compound has been studied using density functional theory at B3LYP method with 6-311G** basis set The oxygen atoms and π-system revealed a high chemical reactivity for the title compound as electron donor spots and active sites for an electrophilic attack
Methods of Application: Quantum chemical parameters such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) were yielded as descriptors for the molecule’s chemical behavior The optimized molecular structure was obtained, and the experimental data were matched with geometrical analysis values describing the molecule’s stable structure
Results or Outcomes: The computed FT-IR and Raman vibrational frequencies were in good agreement with those observed experimentally
Scientific Field: Medical and Health Sciences
Application Summary: In a molecular docking study, the inhibitory potential of the studied molecule was evaluated against the penicillin-binding proteins of Staphylococcus aureus bacteria
Methods of Application: The carbonyl group in the molecule was shown to play a significant role in antibacterial activity Four bonds were formed by the carbonyl group with the key protein of the bacteria (three favorable hydrogen bonds plus one van der Waals bond) out of six interactions
Results or Outcomes: The strong antibacterial activity was also indicated by the calculated high binding energy (-7.40 kcal/mol)
Scientific Field: Biochemistry.
Application Summary: This compound has been used in the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions.
Results or Outcomes: The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species.
Scientific Field: Biotechnology.
Methods of Application: The NADPH-dependent curcumin/dihydrocurcumin reductase CurA from Escherichia coli was employed to catalyze the final step of raspberry ketone synthesis. In combination with a 4-coumarate: CoA ligase from parsley (Petroselinum crispum) and a monofunctional benzalacetone synthase from Chinese rhubarb (Rheum palmatum), CurA constitutes the synthetic pathway for raspberry ketone synthesis in C.
1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-Hydroxyphenyl)maleimide, is a compound characterized by its unique pyrrole structure. Its molecular formula is C10H7NO3, and it has a molecular weight of 189.17 g/mol. The compound features a pyrrole ring with two carbonyl groups at positions 2 and 5, and a hydroxyphenyl substituent at position 1. This structure contributes to its reactivity and potential biological activity. The compound is typically found as a solid, appearing as a white to yellow or orange powder or crystal, with a melting point ranging from 186 °C to 190 °C .
The biological activity of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione has been studied extensively, revealing its potential pharmacological properties. It exhibits significant anti-inflammatory and antimicrobial activities . The compound's ability to inhibit certain enzymes and modulate biological pathways makes it a candidate for drug development in treating various diseases.
Several methods have been developed for synthesizing 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione:
Each method offers varying yields and purities depending on the reaction conditions employed.
1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione finds applications in various fields:
Interaction studies involving 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione focus on its binding affinity with various biological targets. These studies often employ techniques such as surface plasmon resonance and fluorescence spectroscopy to assess how the compound interacts with proteins or nucleic acids. Research indicates that the compound can effectively bind to certain enzymes, potentially inhibiting their activity and providing insights into its mechanism of action in biological systems .
Several compounds share structural similarities with 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Maleimide | Pyrrole ring with two carbonyls | Used extensively in bioconjugation chemistry |
4-Maleimidophenol | Hydroxyl group on phenyl ring | Exhibits similar reactivity but different solubility |
N-(4-Methoxyphenyl)maleimide | Methoxy group instead of hydroxyl | Alters electronic properties affecting reactivity |
1H-Pyrrole-2,5-dione | Lacks hydroxyphenyl substituent | More basic character; less sterically hindered |
These compounds are distinguished by their substituents on the pyrrole ring and their resulting chemical properties. The presence of the hydroxy group in 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione enhances its solubility in polar solvents and influences its biological activity compared to other derivatives.
Irritant